molecular formula C12H13NO4 B2434624 Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 1219556-16-7

Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2434624
CAS No.: 1219556-16-7
M. Wt: 235.239
InChI Key: HZAFOFAALWDUCC-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a heterocyclic compound that features a furan ring and a cyclohexene ring

Properties

IUPAC Name

methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,6,8,11H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAFOFAALWDUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=CC1=O)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a cyclohexene derivative, the reaction can proceed through a series of steps involving condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process often includes the use of solvents such as ethanol or methanol and may require purification steps like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of a furan ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

This compound has the molecular formula C12H13NO4C_{12}H_{13}NO_4 and a molar mass of approximately 235.24 g/mol. The compound features a furan ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the furan moiety is particularly noteworthy as it can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. Compounds within the same class have demonstrated inhibition of cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, related compounds have been shown to disrupt c-Myc-Max dimerization, a critical process in cancer cell growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing furan rings have exhibited activity against a range of bacterial strains, suggesting that this compound may similarly possess antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer efficacy of derivatives similar to this compound.
    • Findings : The derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 100 µM depending on the specific structure and substituents .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) in the range of 50 to 200 µg/mL against tested strains .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50/MIC (µM/µg/mL)Reference
Methyl 4-amino-6-(furan-2-yl)-2-oxocyclohex-3-enecarboxylateAnticancer20 - 100 µM
Methyl 4-amino derivative (similar structure)Antimicrobial50 - 200 µg/mL

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